1-Ethoxy-2-isocyanoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-isocyanoethane is an organic compound with the molecular formula C₅H₉NO. It is characterized by the presence of an ethoxy group and an isocyano group attached to an ethane backbone.
Preparation Methods
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-Ethoxy-2-isocyanoethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2-isocyanoethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-ethoxy-2-isocyanoethane exerts its effects involves its reactivity with various molecular targets. The isocyano group can participate in multicomponent reactions, forming complex structures that interact with biological molecules. These interactions can affect molecular pathways and enzyme activities, making the compound valuable in biochemical studies .
Comparison with Similar Compounds
1-Ethoxy-2-isocyanoethane can be compared with other similar compounds such as:
1-Methoxy-2-isocyanoethane: Similar structure but with a methoxy group instead of an ethoxy group.
2,2-Diethoxy-1-isocyanoethane: Contains two ethoxy groups, leading to different reactivity and applications.
1-Isocyano-2-methoxyethane: Another isomer with different positioning of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-ethoxy-2-isocyanoethane |
InChI |
InChI=1S/C5H9NO/c1-3-7-5-4-6-2/h3-5H2,1H3 |
InChI Key |
QMYVYGTXJJWLLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.